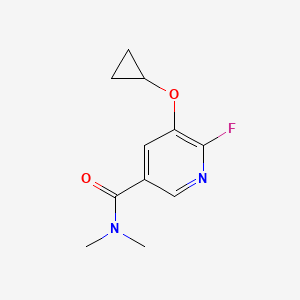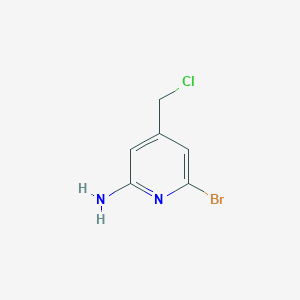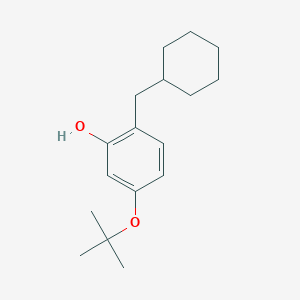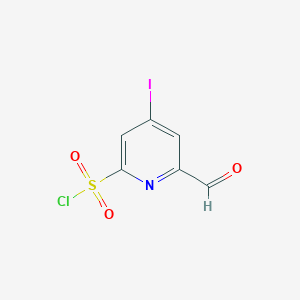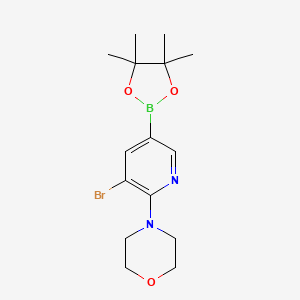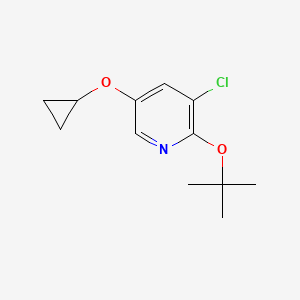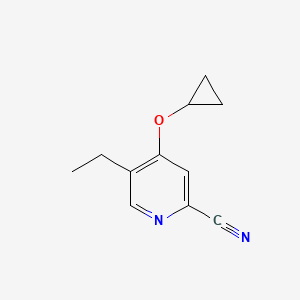
4-Cyclopropoxy-5-ethylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-5-ethylpicolinonitrile is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a nitrile derivative, characterized by the presence of a cyclopropoxy group and an ethyl group attached to a picolinonitrile core. This compound is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-ethylpicolinonitrile typically involves the reaction of 4-hydroxy-5-ethylpicolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-5-ethylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The cyclopropoxy and ethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
4-Cyclopropoxy-5-ethylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
作用機序
The mechanism of action of 4-Cyclopropoxy-5-ethylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-5-methylpicolinonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Cyclopropoxy-5-isopropylpicolinonitrile: Contains an isopropyl group instead of an ethyl group.
4-Cyclopropoxy-5-phenylpicolinonitrile: Features a phenyl group in place of the ethyl group.
Uniqueness
4-Cyclopropoxy-5-ethylpicolinonitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropoxy group can enhance the compound’s stability and reactivity, while the ethyl group can influence its solubility and interaction with other molecules .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
4-cyclopropyloxy-5-ethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-2-8-7-13-9(6-12)5-11(8)14-10-3-4-10/h5,7,10H,2-4H2,1H3 |
InChIキー |
BGXCJRDATKXWLB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(N=C1)C#N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


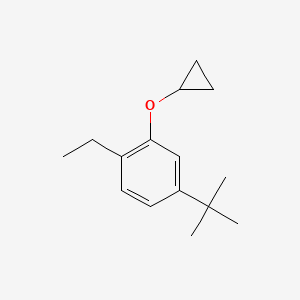



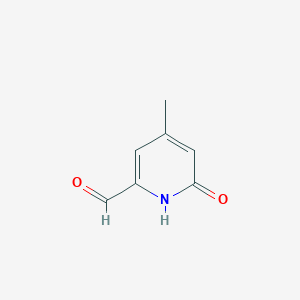
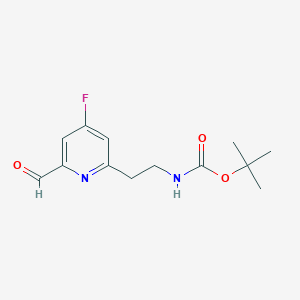
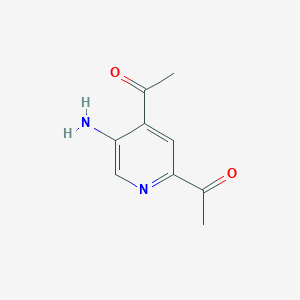
![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)
